molecular formula C20H20N2O4 B3519185 10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

Cat. No.: B3519185
M. Wt: 352.4 g/mol
InChI Key: XRUBDVFDURMKEE-UHFFFAOYSA-N
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Description

10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated acridine compounds.

Scientific Research Applications

10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting cellular processes and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-10-methyl-9-[(4-nitrophenyl)azomethylene]acridine: Shares a similar core structure but with different substituents.

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Although structurally different, it shares some functional group similarities.

Uniqueness

10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is unique due to its specific combination of a nitrophenyl group and a hexahydroacridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-21-14-4-2-6-16(23)19(14)18(20-15(21)5-3-7-17(20)24)12-8-10-13(11-9-12)22(25)26/h8-11,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBDVFDURMKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
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10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Reactant of Route 3
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Reactant of Route 4
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Reactant of Route 5
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Reactant of Route 6
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

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